1H-Pyrrole-2-propanoic acid, 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-

Beschreibung

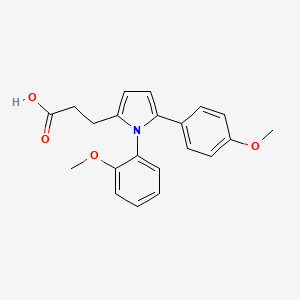

This compound features a pyrrole ring substituted at positions 1 and 5 with 2-methoxyphenyl and 4-methoxyphenyl groups, respectively, and a propanoic acid moiety at position 2. Such structures are often explored in medicinal and agrochemical research due to their hybrid aromatic-acidic properties .

Eigenschaften

IUPAC Name |

3-[1-(2-methoxyphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-17-11-7-15(8-12-17)18-13-9-16(10-14-21(23)24)22(18)19-5-3-4-6-20(19)26-2/h3-9,11-13H,10,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODIXNBVINYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3OC)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274610 | |

| Record name | 1H-Pyrrole-2-propanoicacid, 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-65-0 | |

| Record name | 1-(o-Methoxyphenyl)-5-(p-methoxyphenyl)pyrrole-2-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-propanoicacid, 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(O-METHOXYPHENYL)-5-(P-METHOXYPHENYL)PYRROLE-2-PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PL4M5SEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-propanoic acid, 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives react with the pyrrole ring.

Attachment of the Propanoic Acid Group: The propanoic acid group can be attached via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reactivity at the Propanoic Acid Group

The carboxylic acid moiety enables classic acid-base and nucleophilic acyl substitution reactions:

Pyrrole Ring Reactivity

The electron-rich pyrrole ring undergoes electrophilic substitution, with regioselectivity dictated by methoxyphenyl substituents:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position Selectivity | Product Example |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | β-position to nitrogen | 3-Nitro-pyrrole derivative |

| Sulfonation | SO₃/H₂SO₄ | α-position to nitrogen | Pyrrole-3-sulfonic acid |

| Halogenation | Cl₂/FeCl₃ or Br₂ | C-3 or C-4 positions | 3-Bromo/4-chloro-pyrrole analogs |

Notes :

-

Methoxyphenyl groups at positions 1 and 5 donate electrons via resonance, directing electrophiles to unsubstituted β-positions (C-3 or C-4) .

-

Steric hindrance from substituents may limit reactivity at C-3 .

Methoxyphenyl Substituent Modifications

The methoxy groups on the phenyl rings can undergo demethylation or participate in cross-coupling:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| O-Demethylation | BBr₃ (anhydrous) | Hydroxyphenyl-pyrrole derivatives | Bioactive intermediate synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-Boronic acid | Biaryl-functionalized pyrroles | Materials science applications |

Example :

Demethylation of the 4-methoxyphenyl group yields a phenolic derivative, enhancing hydrogen-bonding capacity for pharmaceutical applications .

Heterocycle Functionalization

The pyrrole nitrogen may participate in alkylation or coordination chemistry:

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | RX (alkyl halide), Base | N-Alkylated pyrrole derivatives |

| Metal Coordination | Transition metal salts | Coordination complexes (e.g., Cu²⁺) |

Note : N-Alkylation is less favored due to steric hindrance from adjacent substituents .

Oxidation and Reduction Pathways

| Process | Reagents | Outcome |

|---|---|---|

| Propanoic Acid Reduction | LiAlH₄ | Pyrrole-2-propanol derivatives |

| Pyrrole Ring Oxidation | mCPBA | Pyrrolidone or ring-opened products |

Key Research Findings

-

Cross-Coupling Potential : Analogous brominated pyrroles (e.g., 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole) undergo Suzuki couplings, suggesting similar reactivity if halogenation is feasible.

-

Biological Relevance : Carboxylic acid derivatives (e.g., amides) show promise as intermediates in anticoagulant synthesis .

-

Thermal Stability : The compound’s decomposition temperature (unreported) likely exceeds 200°C, inferred from similar pyrrole-carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Pyrrole-2-propanoic acid has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that specific substitutions on the pyrrole ring enhanced its ability to inhibit tumor growth in vitro .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Materials Science

The compound is utilized in the development of functional materials:

- Conductive Polymers : Its derivatives are incorporated into conductive polymer matrices for applications in organic electronics and sensors. The presence of the methoxy groups enhances solubility and processability in polymer blends .

- Coatings and Films : The anionic character of pyrrole derivatives allows them to be used in producing thin films with tailored electrical properties suitable for sensor applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-propanoic acid, 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Table

Table 1: Key Properties of Target Compound and Analogs

Discussion of Key Differences

- Electronic Effects : Methoxyphenyl groups in the target compound donate electrons, increasing pyrrole’s reactivity compared to pyrazole or thiophene analogs.

- Acidity and Solubility: The propanoic acid group offers moderate acidity, balancing solubility (for bioavailability) and membrane permeability better than stronger acids (e.g., pyrazole-4-carboxylic acid) .

- Biological Relevance: The combination of methoxyphenyl and propanoic acid groups suggests dual functionality—aromatic interactions for target binding and acidity for enzymatic activity, akin to fluazifop but with a heterocyclic twist .

Biologische Aktivität

1H-Pyrrole-2-propanoic acid, 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including antibacterial, antifungal, anti-inflammatory, and other therapeutic effects.

Chemical Structure

The compound is characterized by a pyrrole ring substituted with two methoxyphenyl groups and a propanoic acid moiety. This unique structure may contribute to its diverse biological activities.

Antibacterial Activity

Research has indicated that pyrrole derivatives exhibit significant antibacterial properties. For instance, studies on similar compounds have shown that modifications in the pyrrole structure can enhance activity against various bacterial strains. In particular, the presence of halogen substituents has been linked to increased antibacterial efficacy .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1H-Pyrrole-2-propanoic acid | 0.0039 - 0.025 | S. aureus, E. coli |

| 2-Methoxyphenyl derivatives | Varies | Gram-positive/negative |

Antifungal Activity

Pyrrole derivatives have also been evaluated for antifungal activity. Some studies report promising results against common fungal pathogens, suggesting a broad spectrum of action .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through in vitro studies using human peripheral blood mononuclear cells (PBMC). Compounds similar to 1H-Pyrrole-2-propanoic acid demonstrated low toxicity and modulated cytokine release (e.g., TNF-α, IL-6), indicating potential as an immunomodulatory agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of various pyrrole derivatives on PBMC cultures stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Results showed that certain derivatives could inhibit TNF-α and IFN-γ release while promoting IL-10 production, which is crucial for anti-inflammatory responses .

- Structure-Activity Relationship (SAR) : The biological activity of pyrrole derivatives often correlates with their structural features. For example, the presence of specific substituents on the pyrrole ring can significantly affect their antibacterial and antifungal properties .

- Mechanism of Action : While the precise mechanisms remain under investigation, it is hypothesized that these compounds may act by disrupting bacterial membrane integrity or interfering with metabolic processes within microbial cells .

Q & A

Q. What are the common synthetic routes for preparing 1H-pyrrole-2-propanoic acid derivatives with methoxyphenyl substituents?

- Methodological Answer : A typical synthesis involves cyclocondensation reactions. For example, refluxing diketone intermediates with hydrazines or amines in polar aprotic solvents (e.g., xylene) under acidic conditions (e.g., glacial acetic acid) for extended periods (25–30 hours) . Purification often involves recrystallization from methanol or ethanol. For structurally related pyrrole derivatives, chloranil (a quinone oxidizer) is used to facilitate cyclization .

- Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Xylene, chloranil, reflux | Forms pyrrole ring |

| Workup | 5% NaOH, Na₂SO₄ drying | Neutralizes acids, removes impurities |

| Purification | Recrystallization (methanol) | Isolates pure product |

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze methoxy (δ 3.7–3.9 ppm for OCH₃) and aromatic proton signals (δ 6.8–7.5 ppm) to confirm substituent positions. The pyrrole ring protons typically appear as multiplets (δ 6.0–7.0 ppm) .

- X-ray crystallography : Resolve dihedral angles between the pyrrole core and methoxyphenyl rings (e.g., 16.83°–51.68° in analogous compounds) to validate steric and electronic interactions .

Q. What are the potential biological or pharmacological applications suggested by structurally similar pyrrole derivatives?

- Methodological Answer : Pyrazole and pyrrole analogs with methoxyphenyl groups exhibit anti-inflammatory, antipruritic, and enzyme-inhibitory activities . Bioactivity screening should include:

- In vitro assays : COX-2 inhibition, cytokine suppression.

- In silico studies : Molecular docking to predict binding affinities for targets like prostaglandin synthases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1H-pyrrole-2-propanoic acid derivatives?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or enzymes for regioselectivity.

- Solvent systems : Compare xylene vs. DMF for cyclization efficiency .

- Temperature : Monitor reflux vs. microwave-assisted synthesis for reduced reaction time.

- Example : In analogous syntheses, substituting glacial acetic acid with p-toluenesulfonic acid increased yields by 15% .

Q. How should researchers address contradictions in spectroscopic data vs. computational modeling results?

- Methodological Answer :

- Step 1 : Re-examine purification steps (e.g., column chromatography) to rule out impurities causing spectral anomalies .

- Step 2 : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.

- Analytical tools : RP-HPLC with UV detection (e.g., λ = 254 nm) to monitor degradation products. For example, a validated HPLC method for a related pyrrole derivative used a C18 column and gradient elution (acetonitrile/0.1% phosphoric acid) .

Q. How can advanced chromatographic techniques (e.g., LC-MS) resolve co-eluting impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI) in positive/negative mode to differentiate impurities by mass fragmentation.

- Mobile phase optimization : Adjust pH (e.g., 2.5–6.5) to enhance peak separation. For example, a study on pyrrole analogs achieved baseline separation using 0.1% formic acid in acetonitrile .

Methodological Challenges and Solutions

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites on the pyrrole ring.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in ethanol vs. DMSO) .

Q. How can researchers validate the compound’s purity for pharmacological studies?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H₂O₂).

- Reference standards : Compare against certified impurities (e.g., propanoic acid derivatives from pharmacopeial guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.